molecular formula C6H13B B1346692 1-Bromo-2-ethylbutane CAS No. 3814-34-4

1-Bromo-2-ethylbutane

Cat. No.: B1346692
CAS No.: 3814-34-4
M. Wt: 165.07 g/mol
InChI Key: KKGUMGWNFARLSL-UHFFFAOYSA-N
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Description

1-Bromo-2-ethylbutane: is an organic compound with the molecular formula C6H13Br It is a brominated alkane, specifically a bromomethyl derivative of pentane

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkanes: One common method to prepare 1-Bromo-2-ethylbutane is through the halogenation of pentane. This involves the reaction of pentane with bromine in the presence of light or heat, leading to the substitution of a hydrogen atom with a bromine atom.

    Hydrobromination of Alkenes: Another method involves the addition of hydrogen bromide to an alkene precursor. For example, 3-hexene can be reacted with hydrogen bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-Bromo-2-ethylbutane readily undergoes nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or amines, to form different substituted pentane derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-hexene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

    Substitution: 3-Hydroxypentane, 3-Cyanopentane, 3-Aminopentane

    Elimination: 3-Hexene

    Oxidation: 3-Pentanol, 3-Pentanoic acid

Scientific Research Applications

Chemistry: 1-Bromo-2-ethylbutane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, brominated compounds like this compound are used as probes to study enzyme mechanisms and protein interactions. They can act as inhibitors or activators of specific biological pathways.

Medicine: While not directly used as a drug, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. Its reactivity makes it valuable for modifying polymer properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethylbutane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further reactions with nucleophiles or bases.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

    Elimination: The base abstracts a proton, leading to the formation of a double bond and the release of bromide ion.

    Oxidation: The compound is oxidized to form alcohols or acids, involving the transfer of electrons and the formation of new oxygen-containing functional groups.

Comparison with Similar Compounds

    3-Bromopentane: Another brominated pentane derivative, differing in the position of the bromine atom.

    1-Bromopentane: A primary brominated alkane with the bromine atom at the terminal position.

    2-Bromopentane: A secondary brominated alkane with the bromine atom at the second carbon.

Uniqueness of 1-Bromo-2-ethylbutane: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other brominated pentanes. The position of the bromine atom influences the compound’s behavior in substitution and elimination reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGUMGWNFARLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063200
Record name Pentane, 3-(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-34-4
Record name 1-Bromo-2-ethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 3-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3-(bromomethyl)-
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Record name Pentane, 3-(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)pentane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of 1-bromo-2-ethylbutane in the synthesis of dalcetrapib?

A1: this compound acts as an alkylating agent in the synthesis of dalcetrapib []. The synthetic pathway, as described in the research paper, involves reacting this compound with the cyclohexanecarboxylate anion (formed by the deprotonation of cyclohexanecarboxylic acid) to introduce the 2-ethylbutyl side chain onto the cyclohexane ring. This alkylation step is crucial for constructing the final structure of dalcetrapib.

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